(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
“(S)-3-Aminopiperidine dihydrochloride” is a chemical compound used in various scientific research . It’s a mono-constituent substance of organic origin .
Molecular Structure Analysis
The molecular formula for this compound is C5H14Cl2N2 . The CAS Number is 334618-07-4 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 190-195 °C . It is slightly soluble in acetonitrile, methanol, and water . It should be stored under inert gas at room temperature .Scientific Research Applications
Catalyst in C-N Bond Forming Reactions
This compound is relevant in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such reactions are fundamental in organic synthesis, allowing for the formation of aromatic, heterocyclic, and aliphatic amines as coupling partners with aryl halides and arylboronic acids. The utilization of copper-mediated systems for these reactions emphasizes the importance of catalyst optimization, showcasing the potential commercial exploitation of these recyclable catalysts in organic synthesis (Kantam et al., 2013).
Involvement in Pharmacophoric Groups for D2-like Receptors
The compound's relevance extends to the synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenyl piperidines and their arylalkyl substituents are critical pharmacophoric groups. These groups significantly influence the potency and selectivity of binding affinity at D2-like receptors, underscoring the nuanced contributions of various pharmacophoric groups to the selectivity and potency of synthesized agents (Sikazwe et al., 2009).
Role in Chemokine CCR3 Receptor Antagonists
The compound also finds application in the development of small molecule antagonists for chemokine CCR3 receptors. Given the role of CCR3 in allergic diseases such as asthma and allergic rhinitis, identifying and synthesizing antagonists can provide valuable insights into therapeutic approaches for treating these conditions. The detailed structure-activity relationships of various chemical classes, including bipiperidine and piperazine derivatives, highlight the compound's significance in medicinal chemistry research focused on allergy and inflammation (Willems & IJzerman, 2009).
Contributions to N-Heterocycle Synthesis via Sulfinimines
In the realm of asymmetric synthesis, the compound contributes to methodologies for synthesizing N-heterocycles via sulfinimines. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards in stereoselective synthesis, with applications extending to the creation of piperidines, pyrrolidines, and azetidines. This showcases the compound's utility in facilitating access to structurally diverse molecules that are central to natural products and therapeutically relevant compounds (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVYIRHVJKRLN-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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